1-Deoxypaclitaxel

Description

Historical Context of Taxane Discovery and Development in Research

The story of the taxanes began in the 1960s with a large-scale screening program initiated by the U.S. National Cancer Institute (NCI) to discover potential cancer-fighting agents from natural products. nih.govnih.gov In 1964, researchers Monroe E. Wall and Mansukh C. Wani discovered that extracts from the bark of the Pacific yew tree, Taxus brevifolia, exhibited significant toxicity to living cells. nih.gov This led to the isolation and structural elucidation of the active compound, named paclitaxel, in 1971. dntb.gov.ua

Early development of paclitaxel was hampered by its extremely low availability from the slow-growing Pacific yew and its poor solubility in water. vt.edu However, interest surged in 1979 when Dr. Susan Band Horwitz discovered its unique mechanism of action: promoting the assembly of microtubules and stabilizing them, thereby halting cell division. nih.gov This novel mechanism distinguished it from other anticancer drugs of the era.

The supply challenge led researchers to explore other yew species. A major breakthrough came with the isolation of a precursor, 10-deacetylbaccatin III, in high quantities from the needles of the more common European yew, Taxus baccata. nih.govvt.edu This discovery paved the way for the semi-synthetic production of paclitaxel and also led to the development of docetaxel, another potent taxane analogue, which was first developed in the early 1980s. nih.gov These developments secured a sustainable supply for clinical use and further research, establishing taxanes as a cornerstone of modern oncology. nih.govvt.edu

Identification and Research Significance of 1-Deoxypaclitaxel as a Key Taxane Analog

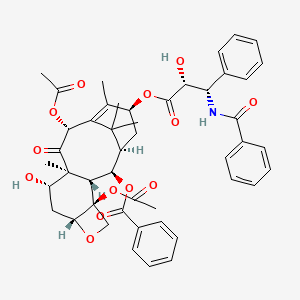

While research has extensively explored modifications at various positions on the paclitaxel molecule, the role of the hydroxyl group at the C-1 position remained less understood for some time. researchgate.net The breakthrough in this area came with the identification of This compound . This compound was first isolated as a naturally occurring, albeit rare, taxoid from a methanol extract of the seeds of the Chinese yew, Taxus mairei. acs.orgacs.orgnih.gov This was the first instance of a paclitaxel analogue being found in nature with a hydrogen substituent at the C-1β position. acs.orgacs.org

The low yield from natural sources made it difficult to study this compound extensively. researchgate.net A significant advancement was the development of a semi-synthetic route to produce the compound. Researchers successfully synthesized this compound and its analogues by starting with 1-deoxybaccatin VI, a related taxoid also isolated from Taxus mairei. nih.govresearchgate.netru.nl This semi-synthesis made the compound more accessible for detailed biological evaluation.

The primary research significance of this compound lies in its use for probing the structure-activity relationships (SAR) of the taxane core. researchgate.net By comparing the bioactivity of paclitaxel with this compound, scientists could directly assess the importance of the C-1 hydroxyl group for the molecule's ability to interact with its biological target, tubulin.

| Chemical Compound Profile: this compound | |

| Systematic Name | [(1S,2S,4S,5R,7R,8aS,9aS,10aR,12S)-8a,12-diacetyloxy-5-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9a-hydroxy-7,11,11,14-tetramethyl-6-oxo-1,2,4,5,6,7,8,8a,9,9a,10,10a-dodecahydro-3,7-methano-1H-cyclodec nih.govvt.eduoxeto[2,3-b]oxiren-4-yl] benzoate |

| Molecular Formula | C47H51NO13 |

| Molecular Weight | 837.91 g/mol phytonbiotech.com |

| Natural Source | Seeds of Taxus mairei acs.org |

| Semi-synthesis Precursor | 1-Deoxybaccatin VI ru.nl |

Evolution of Research Perspectives on this compound: From Initial Characterization to Mechanistic Probes

Initial characterization and biological evaluation of semi-synthetic this compound revealed a crucial insight: the hydroxyl group at the C-1 position is not essential for bioactivity. nih.gov Studies demonstrated that this compound retained significant activity in both tubulin polymerization and cytotoxicity assays, with some analogues showing activity comparable to paclitaxel itself. nih.gov For instance, one study found that a 1-deoxytaxol analog was about one-tenth as potent as the corresponding paclitaxel analog in promoting tubulin assembly. nih.gov

The evolution of research on this compound from a rare natural product to a readily accessible synthetic analogue exemplifies its importance. It has served as a key chemical tool, helping to dissect the complex structure-activity relationships of one of nature's most important anticancer agents and providing a clearer picture of the paclitaxel pharmacophore.

| Comparative Bioactivity Data | IC50 (nM) vs. HCT116 Cell Line |

| Paclitaxel | 2.5 - 7.5 nM (General range) nih.gov |

| This compound Analogues | Slightly reduced cytotoxicity compared to paclitaxel ru.nl |

Propriétés

Formule moléculaire |

C47H51NO13 |

|---|---|

Poids moléculaire |

837.9 g/mol |

Nom IUPAC |

[(1R,2R,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO13/c1-25-32(59-44(56)37(52)36(28-16-10-7-11-17-28)48-42(54)29-18-12-8-13-19-29)22-31-38(60-43(55)30-20-14-9-15-21-30)40-46(6,33(51)23-34-47(40,24-57-34)61-27(3)50)41(53)39(58-26(2)49)35(25)45(31,4)5/h7-21,31-34,36-40,51-52H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33-,34+,36-,37+,38+,39+,40-,46+,47-/m0/s1 |

Clé InChI |

NMFSXFNXTSCWAD-IKOAQKMTSA-N |

SMILES isomérique |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Synonymes |

1-deoxypaclitaxel |

Origine du produit |

United States |

Synthetic and Biosynthetic Pathways of 1-deoxypaclitaxel

Biosynthesis of the Taxane Core Structure Preceding 1-Deoxypaclitaxel

The biosynthesis of this compound is rooted in the complex pathway responsible for creating the fundamental taxane skeleton, a core structure shared by over 400 identified taxoids. nih.gov This process begins with primary metabolism and involves a series of enzymatic transformations to construct and functionalize the distinctive tricyclic diterpene core. nih.govinternationalscholarsjournals.com

Key Enzymatic Steps and Precursors in Taxane Biosynthesis (e.g., Geranylgeranyl Diphosphate to Baccatin III)

The journey from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to the advanced intermediate, baccatin III, involves an estimated 19 to 20 enzymatic steps. nih.govencyclopedia.pubnih.gov This intricate sequence can be broadly divided into three stages: the formation of the taxane skeleton, the modification of this core structure, and the attachment of a side chain. nih.govtechscience.com

The committed step in taxoid biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, which establishes the characteristic taxane ring system. nih.govinternationalscholarsjournals.comnih.gov This reaction is catalyzed by taxadiene synthase (TS). encyclopedia.pub Following the creation of the parent olefin, a cascade of oxygenation reactions, primarily mediated by cytochrome P450 monooxygenases, occurs. nih.govpnas.org The first of these is the hydroxylation at the C5 position to yield taxa-4(20),11(12)-dien-5α-ol. encyclopedia.pubpnas.org

Subsequent modifications include a series of hydroxylations at various positions on the taxane core, along with acetylation and benzoylation reactions. encyclopedia.pubnih.gov For instance, taxadien-5α-ol can be acetylated, followed by hydroxylation at the C10 and C13 positions. pnas.org A key intermediate, 10-deacetylbaccatin III (10-DAB), is formed through the action of enzymes like taxane 2α-O-benzoyltransferase (TBT). internationalscholarsjournals.comencyclopedia.pub The final step in the formation of the core intermediate, baccatin III, is the acetylation of the C10 hydroxyl group of 10-DAB, a reaction catalyzed by 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). encyclopedia.pubnih.gov

Table 1: Key Enzymatic Steps in Taxane Biosynthesis

| Precursor | Enzyme | Product |

| Geranylgeranyl Diphosphate (GGPP) | Taxadiene Synthase (TS) | Taxa-4(5),11(12)-diene |

| Taxa-4(5),11(12)-diene | Taxadiene 5α-hydroxylase (T5αH) | Taxa-4(20),11(12)-dien-5α-ol |

| Taxa-4(20),11(12)-dien-5α-ol | Taxadien-5α-ol O-acetyltransferase (TAT) | Taxa-4(20),11(12)-dien-5α-yl acetate |

| Taxane intermediate | Taxane 2α-O-benzoyltransferase (TBT) | 10-deacetylbaccatin III (10-DAB) |

| 10-deacetylbaccatin III (10-DAB) | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Baccatin III |

This table provides a simplified overview of some of the initial and key enzymatic reactions in the biosynthesis of the taxane core.

Genetic and Enzymatic Determinants of Taxane Scaffold Formation

The formation of the diverse array of taxoids found in nature is governed by a complex interplay of genes and enzymes. nih.gov The enzymes responsible for taxane biosynthesis, particularly the numerous cytochrome P450 hydroxylases, exhibit distinct substrate specificities, which leads to a network of competing and interconnected biosynthetic branches. nih.gov To date, over twenty enzymes have been identified in the paclitaxel biosynthetic pathway. biorxiv.org

The genes encoding these enzymes have been a major focus of research. For example, the gene for taxadiene synthase, the enzyme catalyzing the first committed step, has been cloned and expressed. pnas.org Similarly, cDNAs for several key hydroxylases and acyltransferases have been identified and functionally characterized. pnas.orgpnas.org The expression of these genes is tightly regulated, and can be induced by elicitors like methyl jasmonate, leading to increased production of taxoids in cell cultures. pnas.orgnih.gov

Genomic studies of Taxus species have begun to reveal the organization of these biosynthetic genes. biorxiv.org In the Taxus chinensis var. mairei genome, a unique physical and functional grouping of cytochrome P450 genes (CYP725As) involved in paclitaxel biosynthesis has been discovered. biorxiv.org Furthermore, gene clusters involved in taxadiene biosynthesis, likely formed through gene duplication, have been identified. biorxiv.org This genetic architecture provides a blueprint for understanding the evolution and regulation of the taxane biosynthetic pathway.

Biosynthetic Branch Points Leading to this compound Specificity

While the general pathway to major taxoids like paclitaxel is becoming clearer, the specific biosynthetic steps that lead to minor taxoids such as this compound are less defined. The absence of a hydroxyl group at the C1 position distinguishes this compound from paclitaxel. The hydroxylation at C1 is a step that remains to be fully elucidated in the main paclitaxel pathway. biorxiv.org

It is hypothesized that the vast array of taxoids arises from bifurcations in the main biosynthetic pathway. nih.gov The substrate promiscuity of some biosynthetic enzymes could play a role, allowing them to act on various taxane intermediates, thereby generating structural diversity. The formation of this compound likely involves a branch from the main pathway where the C1-hydroxylation step is bypassed. This could occur if a C1-hydroxylase fails to act on a specific intermediate, or if an alternative enzyme diverts the substrate before C1-hydroxylation can occur. The identification of a taxane 1β-hydroxylase (T1βH) has been a significant step towards understanding this part of the pathway. biorxiv.orgoup.com The absence of its activity on a particular precursor would logically lead to a 1-deoxy taxane scaffold.

Semi-synthetic Approaches to this compound

Due to the low natural abundance of this compound, semi-synthetic methods starting from more readily available taxane precursors are essential for obtaining this compound for further research. researchgate.net These approaches leverage the existing complex taxane core and modify it through targeted chemical reactions.

Derivation from Precursors like Baccatin VI or 10-Deacetylbaccatin III

A practical starting material for the semi-synthesis of this compound is 1-deoxybaccatin VI. researchgate.net This precursor already lacks the C1-hydroxyl group, simplifying the synthetic route. The synthesis involves selective deacylation of 1-deoxybaccatin VI, followed by the attachment of the C13 side chain to produce various this compound derivatives. nih.gov Another approach involves starting with 10-deacetylbaccatin III (10-DAB), a renewable precursor isolated in relatively high quantities from the needles of yew species. nih.govmdpi.com However, this route is more complex as it requires the deoxygenation of the C1 position.

A patented method describes the synthesis of a this compound analog starting from 1-deoxybaccatin VI. patsnap.com This highlights the utility of naturally occurring 1-deoxy taxanes as precursors.

Regiospecific Functionalization and Stereochemical Control in Semi-synthesis

A significant challenge in the semi-synthesis of taxoids is achieving regiospecific functionalization and maintaining the correct stereochemistry. The taxane core has multiple reactive sites, and protecting group strategies are often necessary to direct reactions to the desired position. For instance, the selective protection of the hydroxyl groups at C7 and C10 is a common strategy in the semi-synthesis of paclitaxel and its analogs from 10-deacetylbaccatin III. researchgate.net

In the context of this compound synthesis, controlling reactions at the various hydroxyl and acetyl groups is critical. For example, when starting from 1-deoxybaccatin VI, selective deacylation is required to free the C13-hydroxyl group for the attachment of the side chain, while preserving other ester groups. nih.govacs.org The attachment of the C13 side chain itself must also be stereochemically controlled to yield the biologically active isomer. researchgate.net The development of efficient and selective chemical methods is therefore paramount for the successful semi-synthesis of this compound and its analogs.

Optimization of Yields and Purity in Semi-synthetic Routes

Semi-synthesis offers a more direct route to this compound by utilizing naturally occurring precursors. mdpi.com The primary goal in these routes is to maximize the yield and purity of the final product through optimized reaction conditions and purification methods. azom.com

A common strategy involves the use of 1-deoxybaccatin VI, a taxoid isolated from natural sources like the Chinese yew, Taxus mairei. researchgate.net However, the low isolation yield of this precursor presents a significant challenge. researchgate.net To address this, research has focused on developing efficient methods for the selective deacylation of more abundant precursors, followed by the attachment of the C-13 side chain. nih.gov

Key aspects of optimizing semi-synthetic routes include:

Reaction Kinetics: Fine-tuning parameters such as temperature, pressure, and reactant concentrations is crucial for improving reaction efficiency and yield. azom.com

High-Quality Materials: The use of pure starting materials and reagents is essential to minimize the formation of byproducts and simplify purification. azom.com

Purification Methods: Rigorous purification techniques are necessary to achieve the high purity levels required for pharmaceutical applications. azom.com

One documented semi-synthesis of this compound and its analogues from 1-deoxybaccatin VI highlights the importance of exploring new synthetic methods to overcome the low yields from natural isolation. researchgate.net This work also involved the synthesis of novel analogues with structural variations at the C7 and C10 positions. researchgate.net

| Precursor | Key Transformation | Resulting Compound(s) | Reference |

| 1-Deoxybaccatin VI | Selective deacylation and side-chain attachment | This compound and analogues | researchgate.netnih.gov |

Total Synthesis Strategies for this compound

The total synthesis of complex taxanes like this compound is a formidable challenge in organic chemistry due to their intricate molecular architecture. nih.govacs.org These strategies aim to construct the molecule from simple, readily available starting materials. numberanalytics.com

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique used to deconstruct the target molecule into simpler precursors. nsf.govub.edu For the this compound scaffold, this involves identifying key bond disconnections that lead to logical and achievable synthetic steps. d-nb.info A common approach for taxanes involves breaking down the complex 6-8-6 tricyclic core into more manageable A, B, and C ring precursors. nih.govwikipedia.org

A program directed toward the total synthesis of this compound described a retrosynthetic approach starting from a previously described diketone. acs.org The strategy focused on a direct route to an advanced precursor. acs.org

Key Synthetic Intermediates and Reaction Sequences in Total Synthesis

Stereoselective α-ketol generation. acs.org

An EtAlCl₂-catalyzed transannular hydride shift. acs.org

Regioselective monomesylation. acs.org

A Wagner−Meerwein 1,2-shift. acs.org

The construction of the characteristic taxane core often involves strategic ring-closing reactions. For instance, some syntheses of taxol, a related compound, have utilized a rhodium-catalyzed [2+2+2] cycloaddition to form the taxane core. numberanalytics.com

Challenges and Innovations in Total Synthesis of Complex Taxanes

The total synthesis of taxanes is fraught with challenges, including:

Stereochemical Control: The presence of multiple stereocenters requires highly stereoselective reactions to obtain the desired isomer. nih.gov Taxol, for instance, has 11 stereocenters. nih.govacs.org

Ring Strain: The 6-8-6 fused ring system, particularly the eight-membered B-ring, is highly strained and difficult to construct. nih.gov

Functional Group Compatibility: The numerous functional groups on the taxane core require careful protection and deprotection strategies throughout the synthesis. mdpi.com

Innovations to overcome these challenges include the development of new synthetic methodologies and the use of transition metal catalysis to facilitate complex bond formations. numberanalytics.com The two-phase total synthesis of taxanes, for example, mimics the biosynthetic pathway by first constructing a minimally oxidized taxane core, followed by a series of selective oxidations. acs.org

Chemoenzymatic Synthesis and Biotransformation Approaches

Chemoenzymatic synthesis and biotransformation offer greener and more efficient alternatives to purely chemical methods by leveraging the high selectivity of enzymes. researchgate.netnih.gov These approaches can simplify complex synthetic routes and improve yields. mdpi.com

Application of Biocatalysis in this compound Synthesis

Biocatalysis utilizes enzymes to perform specific chemical transformations. nih.govrsc.org In the context of this compound, this can involve the enzymatic modification of precursors or the use of whole-cell systems. vt.edueuropa.eu For instance, a chemoenzymatic synthesis of the C-13 side chain of paclitaxel has been reported, which could be applicable to the synthesis of this compound. vt.edu

Biotransformation, the use of biological systems to convert one chemical compound into another, is another powerful tool. nuv.ac.in Plant cell cultures of Taxus species have been investigated for their ability to produce paclitaxel and related taxoids. mdpi.com While not specifically focused on this compound, these systems demonstrate the potential for producing taxane precursors through biological means. Engineered plant cell lines and microbial systems are being explored to enhance the production of these valuable compounds. frontiersin.org

The integration of biocatalysis with traditional organic synthesis, known as chemoenzymatic synthesis, holds significant promise for the efficient and sustainable production of complex molecules like this compound. nih.govbeilstein-journals.org These methods can overcome the limitations of traditional kinetic resolutions and provide scalable, environmentally friendly routes to valuable pharmaceutical compounds. mdpi.com

Enzymatic Modification of Taxane Precursors

The biosynthetic pathway of paclitaxel involves a complex series of approximately 20 enzymatic steps, starting from the diterpenoid precursor geranylgeranyl diphosphate (GGPP). mdpi.com The formation of the core taxane skeleton is followed by numerous modifications at various positions (C-1, C-2, C-4, C-5, C-7, C-9, C-10, and C-13) by tailoring enzymes. mdpi.com Key late-stage intermediates in this pathway, such as baccatin III, serve as crucial precursors for the synthesis of paclitaxel and its analogs, including this compound.

The semi-synthesis of this compound can be achieved from 1-deoxybaccatin VI. researchgate.net This process highlights the potential for enzymatic and chemical modifications of naturally occurring taxane precursors to generate novel derivatives. While the direct enzymatic synthesis of this compound is not extensively detailed, the enzymatic machinery of the paclitaxel pathway provides a toolbox for such modifications.

Several key acyltransferases are involved in the final steps of paclitaxel biosynthesis and are relevant to the potential enzymatic synthesis of analogs like this compound. These include:

Baccatin III: 3-amino, 3-phenylpropanoyl Transferase (BAPT) : This enzyme catalyzes the attachment of the β-phenylalanine side chain to the C-13 hydroxyl group of baccatin III. mdpi.comfrontiersin.orgnih.gov

3'-N-debenzoyl-2'-deoxytaxol:N-benzoyltransferase (DBTNBT) : This enzyme is responsible for the N-benzoylation at the C-3' position of the side chain. mdpi.comfrontiersin.orggoogle.com

10-deacetylbaccatin III-10-O-acetyl transferase (DBAT) : This enzyme acetylates the C-10 position of 10-deacetylbaccatin III (10-DAB) to form baccatin III. mdpi.com

These enzymes, often produced recombinantly in hosts like Escherichia coli or yeast, can be utilized in biocatalytic processes to modify taxane precursors. google.com For instance, the attachment of the paclitaxel side chain to a 1-deoxybaccatin III precursor would be a critical step in a chemoenzymatic synthesis of this compound. Research has demonstrated the feasibility of using these enzymes for the semi-synthesis of paclitaxel from precursors like 10-deacetylbaccatin III, indicating the potential for similar strategies to produce this compound. google.com

The challenge in producing this compound lies in the initial deoxygenation at the C-1 position. While chemical methods for this transformation can trigger structural rearrangements, a concise synthetic route to an advanced precursor of this compound has been developed. acs.orgacs.org This synthetic precursor could potentially be subjected to enzymatic modifications to complete the synthesis.

Table 1: Key Enzymes in the Late Stages of Paclitaxel Biosynthesis

| Enzyme Name | Abbreviation | Function | Precursor Substrate | Product |

| 10-deacetylbaccatin III-10-O-acetyl transferase | DBAT | Acetylation at C-10 | 10-deacetylbaccatin III | Baccatin III |

| Baccatin III: 3-amino, 3-phenylpropanoyl Transferase | BAPT | Attaches the C-13 side chain | Baccatin III | N-debenzoyl-2'-deoxytaxol |

| 3'-N-debenzoyl-2'-deoxytaxol:N-benzoyltransferase | DBTNBT | N-benzoylation of the side chain | 3'-N-debenzoyl-2'-deoxytaxol | Paclitaxel |

Microbial Fermentation and Production Enhancement Studies

Microbial fermentation presents a promising and sustainable alternative to the extraction of taxanes from Taxus species. nih.gov Various microorganisms, including endophytic fungi isolated from yew trees, have been found to produce paclitaxel, albeit often at low titers. nih.gov The focus of many studies has been on enhancing the production of paclitaxel and its precursors through the optimization of fermentation conditions and strain improvement. nih.gov While direct microbial production of this compound is not a primary focus in the reviewed literature, the strategies employed to boost taxane production in general are highly relevant.

Fermentation Optimization:

The yield of taxanes in microbial cultures is significantly influenced by the composition of the fermentation medium. nih.gov Key factors include the types and concentrations of carbon and nitrogen sources. For example, sucrose and ammonium nitrate have been identified as optimal carbon and nitrogen sources for paclitaxel production by certain endophytic fungi. nih.gov The optimization of the culture medium is a critical step in improving the growth of the microbial host and the biosynthesis of the target secondary metabolites. nih.gov

Production Enhancement Strategies:

Several strategies have been explored to enhance the productivity of microbial fermentation for taxanes:

Elicitation: The addition of elicitors, which are molecules that trigger defense responses in plants and microorganisms, can stimulate the production of secondary metabolites. Methyljasmonate, for instance, has been shown to significantly increase the yields of paclitaxel and baccatin III in Taxus cell suspension cultures. researchgate.net

Co-cultivation: Growing two or more different microorganisms together can induce the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel compounds or increased yields of known metabolites. frontiersin.org The interactions between different microbial species can trigger metabolic changes and enhance chemodiversity. frontiersin.org

Immobilization: Immobilizing microbial cells in carriers like calcium alginate can lead to high-density cultures and facilitate the separation of the cells from the product. nih.gov This technique has been shown to increase paclitaxel output in cultures of Taxus cells and their endophytes. nih.gov

While these studies primarily aim to increase paclitaxel or baccatin III production, the methodologies are applicable to the production of other taxane derivatives. If a microbial strain capable of producing this compound were identified or engineered, these enhancement strategies could be employed to improve its yield. The development of heterologous production systems, where the biosynthetic pathway for a target molecule is transferred into a more amenable host organism like E. coli or Saccharomyces cerevisiae, is a key area of research for the production of complex natural products. nih.govsusupport.com

Table 2: Strategies for Enhancing Taxane Production in Microbial Systems

| Strategy | Description | Example |

| Fermentation Optimization | Adjusting nutrient composition (carbon, nitrogen sources) and culture conditions (pH, temperature) to maximize growth and product formation. | Use of specific media formulations like M1D or FBM for different fungal strains. nih.gov |

| Elicitation | Addition of signaling molecules to induce secondary metabolite biosynthesis. | Use of methyljasmonate in Taxus cell cultures. researchgate.net |

| Co-cultivation | Growing multiple microbial species together to stimulate metabolic pathways. | Mixed cultures of fungi and bacteria have been shown to enhance the production of various compounds. frontiersin.org |

| Immobilization | Entrapping cells in a matrix to increase cell density and simplify product recovery. | Use of calcium alginate to immobilize endophytic fungi. nih.gov |

| Genetic Engineering | Modifying the host organism's genome to improve biosynthetic efficiency or introduce new capabilities. | Expression of the vgb gene to improve oxygen supply. nih.gov |

Core Structural Features of this compound Essential for Biological Activity

The biological potency of this compound, a derivative of the renowned anticancer drug paclitaxel, is intrinsically linked to its unique three-dimensional architecture. Several key structural components, including the oxetane ring, the C-13 side chain, and the conformation of the macrocycle, play crucial roles in its interaction with its biological target, tubulin.

Role of the Oxetane Ring System in Taxane Activity

The four-membered oxetane ring, or D-ring, has long been considered a critical element for the biological activity of taxanes like paclitaxel. nih.govacs.org Its importance is attributed to two primary functions: it helps to rigidify the tetracyclic core of the molecule, and it acts as a hydrogen-bond acceptor. nih.govacs.org This rigidification is thought to properly orient the C-2, C-4, and C-13 side chains for optimal binding to microtubule proteins. nih.govacs.org The oxetane ring is a distinctive chemical feature of paclitaxel and plays a crucial role in its biological activity. wikipedia.orgnih.gov

Significance of the Side Chain Conformation and Substituents

The N-acyl-β-phenylisoserine side chain at the C-13 position is widely recognized as an indispensable component for the antitumor activity of paclitaxel and its analogs. nih.govacs.orgresearchgate.net The stereochemistry at the C-2' and C-3' positions of this side chain significantly influences the drug's activity. mdpi.com Specifically, the C-2' hydroxyl group is considered a key binding site to tubulin, making it a critical functional group for the molecule's biological function. mdpi.com

The conformation of this side chain is also paramount. nih.govacs.org Different conformations, often described as "polar collapsed," "extended," "REDOR taxol," and "T-taxol," have been identified, with the T-taxol and REDOR-taxol conformations showing considerable differences in the orientation of the C-2' hydroxyl group and the terminal phenyl groups. nih.govacs.org The design of conformationally constrained analogs has provided evidence that a reduced torsion angle between C-2' and C-3' and a specific orthogonal arrangement of the phenyl rings are favorable for high activity. acs.org

Influence of Macrocyle Conformation on Molecular Interactions

The creation of macrocyclic taxoids, where a tether connects different parts of the molecule, has been a strategy to probe the bioactive conformation. nih.govacs.org Studies on these macrocyclic analogs have shown that the size of the macrocyclic ring is a critical determinant of activity. nih.govacs.org For instance, in a series of docetaxel analogs with varying ring sizes connecting the C-2 hydroxyl and C-3' amino groups, only the 22-membered ring analog exhibited significant tubulin binding. nih.govacs.org Computational studies suggest that smaller rings may adopt conformations that are not recognized by tubulin. nih.govacs.org These findings underscore the importance of the macrocycle's conformation in facilitating the precise molecular interactions required for biological activity.

Rational Design and Synthesis of this compound Analogs

The quest for improved taxane-based anticancer agents has driven the rational design and synthesis of a multitude of this compound analogs. These efforts have focused on targeted modifications at specific positions and the exploration of different isomers to enhance activity, improve solubility, and overcome drug resistance.

Targeted Modifications at Specific Positions of this compound

The synthesis of this compound analogs has been largely accomplished through the semisynthesis from 1-deoxybaccatin VI, a naturally occurring taxoid. ru.nlacs.orgacs.org This precursor allows for modifications at various positions of the taxane core.

One of the key findings from these studies is that the C-1 hydroxyl group of paclitaxel is not essential for its biological activity. acs.orgacs.orgnih.gov Several this compound analogs have demonstrated comparable or only slightly reduced tubulin assembly activity and cytotoxicity compared to paclitaxel. ru.nlacs.orgresearchgate.net

Modifications have also been explored at other positions. For example, the synthesis of 7-deoxypaclitaxel has been achieved and shown to be a highly bioactive derivative. acs.orgku.edu The functional groups at the "northern hemisphere" (C-7, C-9, and C-10) are generally considered less critical for cytotoxic activity than those in the "southern hemisphere" (C-4, C-2, and the oxetane ring). ru.nl However, modifications in these regions can still have modest but sometimes beneficial effects on bioactivity. acs.org For instance, the synthesis of 1-deoxy-9α-dihydrotaxane analogs has yielded compounds with varying levels of activity, highlighting the subtle influence of these positions. researchgate.net

| Analog | Modification | Reported Activity | Reference(s) |

| This compound | Removal of C-1 hydroxyl | Comparable to paclitaxel | acs.org, acs.org |

| 7-Deoxypaclitaxel | Removal of C-7 hydroxyl | Highly bioactive | acs.org, ku.edu |

| 1-Deoxy-9α-dihydrotaxanes | Modification at C-9 | Varied activity | researchgate.net |

| 10-Deoxytaxol | Removal of C-10 acetyl | Comparable to paclitaxel | scribd.com |

Exploration of Isomeric and Stereochemical Variants

Isomers are molecules that have the same molecular formula but different arrangements of atoms. chadsprep.com They can be broadly categorized into constitutional isomers (different connectivity) and stereoisomers (same connectivity, different spatial arrangement). chadsprep.comsolubilityofthings.com Stereoisomers are further divided into enantiomers (non-superimposable mirror images) and diastereomers (not mirror images). chadsprep.comsolubilityofthings.comuou.ac.in

The exploration of isomeric and stereochemical variants of this compound is a crucial aspect of structure-activity relationship studies. The stereochemistry of the C-13 side chain, particularly at the C-2' and C-3' positions, is known to be critical for activity. mdpi.com Epimerization at these positions can be detrimental to the biological function. acs.org

An in-depth analysis of the chemical compound this compound reveals critical insights into its structure-activity relationship, the development of hybrid compounds, and the application of computational models to predict its biological activity. This article explores these facets, adhering to a structured examination of its chemical and pharmacological properties.

Molecular and Cellular Mechanisms of Action of 1-deoxypaclitaxel

Interaction of 1-Deoxypaclitaxel with Tubulin and Microtubules

The cornerstone of this compound's activity is its direct interaction with tubulin, the monomeric subunit of microtubules. This interaction alters the inherent dynamic properties of microtubules, which are crucial for their diverse cellular functions.

This compound binds to a specific pocket on the β-tubulin subunit. cam.ac.uknih.gov This binding site is located on the interior surface of the microtubule, facing the lumen. cam.ac.uk Structural studies reveal that the binding of taxanes is favored by the 'straight' conformation of tubulin found in assembled microtubules, as opposed to the 'curved' conformation of unassembled tubulin dimers. elifesciences.orgrcsb.org This preference is largely due to a conformational reorganization of the M-loop in β-tubulin upon microtubule assembly, which otherwise occludes access to the binding site. rcsb.orgnih.gov

The affinity of taxanes for tubulin is significantly influenced by their chemical structure. While paclitaxel has a high affinity for polymerized tubulin, its affinity for free, unassembled tubulin dimers is considerably lower. nih.gov Research on paclitaxel analogues has demonstrated that the hydroxyl group at the C-1 position of the baccatin core is not essential for biological activity. researchgate.net This indicates that its removal, as in this compound, does not abolish the compound's ability to interact with tubulin and exert its cytotoxic effects. researchgate.net Studies on various this compound derivatives confirm that they retain bioactivity, with some analogues showing cytotoxicity and tubulin polymerization effects comparable to paclitaxel itself. researchgate.net

| Compound | Relative Cytotoxicity vs. Paclitaxel | Relative Tubulin Polymerization Activity vs. Paclitaxel | Reference |

|---|---|---|---|

| 1-Deoxy-9α-dihydrotaxane analog 9 | 10-fold less active | Less effective | researchgate.net |

| 1-Deoxy-9α-dihydrotaxane analog 10 | Equally active | 4-fold less effective | researchgate.net |

| Various this compound derivatives | Activity comparable to paclitaxel | Activity comparable to paclitaxel | researchgate.net |

Microtubules in living cells exist in a state of constant flux known as dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shortening). nih.govberkeley.edu This dynamic nature is essential for their roles in cell division, structure, and transport. nih.govvt.edu this compound, like other taxanes, fundamentally alters this equilibrium by promoting the polymerization of tubulin and greatly enhancing the stability of the resulting microtubules. researchgate.netnih.gov

The compound exerts its effect by binding to the polymerized form of tubulin, effectively "locking" the subunits into the microtubule lattice. nih.gov This stabilization makes the microtubules resistant to depolymerization that would normally be induced by cold temperatures or calcium. nih.gov Even substoichiometric concentrations of taxanes are sufficient to suppress dynamic instability, primarily by inhibiting the rate and extent of microtubule shortening. nih.gov By shifting the equilibrium towards a state of hyper-polymerization, this compound disrupts the cell's ability to remodel its microtubule cytoskeleton, a process that is critically important for mitotic progression. nih.gov Assays measuring the promotion of tubulin assembly have shown that some this compound analogues have activity comparable to paclitaxel, confirming that the 1-hydroxyl group is not a prerequisite for microtubule stabilization. researchgate.net

The most profound cellular consequence of microtubule stabilization by this compound is the disruption of mitosis. nih.gov During the M-phase of the cell cycle, the microtubule cytoskeleton is completely reorganized to form the mitotic spindle, a complex and highly dynamic apparatus responsible for segregating duplicated chromosomes into two daughter cells. vt.eduelifesciences.org The proper function of the spindle depends on the rapid dynamics of its constituent microtubules. vt.edu

By suppressing these dynamics, this compound prevents the formation of a normal, functional bipolar spindle. nih.govnih.gov The stabilized microtubules are unable to perform the necessary movements for chromosome alignment at the metaphase plate and subsequent segregation during anaphase. nih.gov This leads to a "freezing" of the mitotic spindle, causing a prolonged block in the G2/M phase of the cell cycle. google.com Cells arrested in mitosis due to a defective spindle may eventually exit mitosis aberrantly without proper cell division, a process that results in the formation of micronuclei and cells with a DNA content greater than 4C. nih.gov This failure of mitosis, termed mitotic catastrophe, is a primary trigger for the subsequent induction of cell death. nih.gov

Effects on Microtubule Polymerization Dynamics and Stability

Modulation of Cellular Signaling Pathways by this compound

Beyond its direct effects on microtubules, this compound's disruption of the cytoskeleton and induction of mitotic stress triggers a cascade of intracellular signals. These signaling pathways ultimately determine the cell's fate, often leading to apoptosis. The effects of the parent compound, paclitaxel, provide a framework for understanding the signaling modulation induced by this compound.

The cellular stress induced by taxanes leads to the modulation of several key protein kinase cascades that regulate cell proliferation and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathways : Paclitaxel treatment is known to activate all three major families of MAPKs. nih.gov The MAPK/ERK pathway, a central signaling cascade that communicates signals from cell surface receptors to the nucleus, is activated by paclitaxel. nih.govwikipedia.org This pathway involves a chain of protein kinases including Raf, MEK (MAP2K), and ERK (MAPK), which regulate transcription and cell cycle progression. wikipedia.orgatlasgeneticsoncology.org In addition, the stress-activated protein kinase (SAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, are also activated in response to paclitaxel-induced stress. nih.gov The activation of these stress kinases is often linked to the induction of apoptosis. mdpi.com

PI3K/Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival and inhibits apoptosis. nih.govthermofisher.com In many contexts, paclitaxel has been shown to inhibit this pathway. nih.gov This inhibition prevents the phosphorylation and activation of Akt, a key kinase that suppresses apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD. thermofisher.com The downregulation of the PI3K/Akt/mTOR signaling axis by paclitaxel can reduce cell proliferation and enhance apoptosis, and targeting this pathway can increase the therapeutic efficacy of the drug. nih.govnih.gov

The mitotic catastrophe and signaling kinase activation caused by this compound converge on the activation of programmed cell death, or apoptosis. nih.gov This is a highly regulated process involving a cascade of molecular events.

The primary route for taxane-induced apoptosis is the intrinsic or mitochondrial pathway. mdpi.comnih.gov The sustained mitotic arrest and cellular stress lead to changes in the expression and activity of Bcl-2 family proteins, which are key regulators of apoptosis. nih.gov Pro-apoptotic members like Bax are activated, while the function of anti-apoptotic members like Bcl-2 can be inhibited, for instance, through phosphorylation by JNK. mdpi.com

This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP). nih.gov MOMP results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. mdpi.complos.org In the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome. plos.org The apoptosome then recruits and activates an initiator caspase, caspase-9. nih.govplos.org Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. nih.govnih.gov These effector caspases are the executioners of apoptosis, carrying out the systematic dismantling of the cell by cleaving a multitude of cellular proteins, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs)

The cell cycle is a highly regulated process involving a series of events that lead to cell division and proliferation. This process is primarily controlled by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) through their association with regulatory proteins called cyclins. wikipedia.orgwisc.edu Different cyclin-CDK complexes are active at specific phases of the cell cycle, driving the transition from one phase to the next. wisc.edu For instance, the transition from the G1 to the S phase is controlled by the phosphorylation of the retinoblastoma protein (pRb) by cyclin D-CDK4/6 and cyclin E-CDK2 complexes. nih.gov

Similar to its parent compound, paclitaxel, this compound is understood to exert its cytotoxic effects by interfering with the normal progression of the cell cycle. Paclitaxel is well-documented to cause an arrest in the G2/M phase of the cell cycle. iosrjournals.orgnih.gov This mitotic arrest is a consequence of the drug's ability to stabilize microtubules, preventing the dynamic instability required for proper mitotic spindle formation and function. news-medical.net This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. nih.gov

The sustained arrest in mitosis can trigger a cascade of events involving various cell cycle regulatory proteins. For example, prolonged activation of the spindle assembly checkpoint can lead to the aberrant activation of certain cyclin-dependent kinases, which in turn can signal for apoptosis. nih.gov While specific studies detailing the precise modulation of individual cyclins and CDKs by this compound are not extensively available, the mechanism is expected to parallel that of paclitaxel. This involves the disruption of microtubule dynamics, leading to a mitotic block and subsequent modulation of the key regulators of the M-phase, such as the anaphase-promoting complex/cyclosome (APC/C), which is responsible for the degradation of mitotic cyclins to allow exit from mitosis. embopress.org The inability of the cell to satisfy the spindle assembly checkpoint due to stabilized microtubules results in a sustained mitotic state, ultimately influencing the activity and levels of cyclins and CDKs that govern this phase.

| Cell Cycle Phase | Key Regulatory Proteins | General Role |

| G1 Phase | Cyclin D, CDK4, CDK6 | Integration of extracellular signals, commitment to cell division. wisc.edunih.gov |

| G1/S Transition | Cyclin E, CDK2 | Initiation of DNA replication. nih.gov |

| S Phase | Cyclin A, CDK2 | DNA synthesis. nih.gov |

| G2 Phase | Cyclin A, CDK1 | Preparation for mitosis. uniprot.org |

| M Phase | Cyclin B, CDK1 | Mitosis (chromosome segregation and cell division). uniprot.org |

Cellular Responses to this compound: Mechanistic Insights

The cellular response to this compound, much like other taxanes, is multifaceted and culminates in cell death through various interconnected pathways.

Induction of Mitotic Arrest and Subsequent Apoptosis

The primary mechanism of action for taxanes, including paclitaxel, is the stabilization of microtubules, which leads to a disruption of the normal mitotic process. news-medical.netresearchgate.net This interference with microtubule dynamics prevents the formation of a functional mitotic spindle, causing cells to arrest in the M-phase of the cell cycle. nih.govnih.gov While mitotic arrest is a key initiating event, it does not always directly lead to cell death. nih.gov Instead, prolonged arrest in mitosis often triggers the intrinsic apoptotic pathway. nih.govnih.gov

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. nih.gov The intrinsic pathway is initiated by intracellular stress, such as that caused by mitotic arrest, and converges on the mitochondria. nih.govgenome.jp This leads to the release of cytochrome c, which then complexes with Apaf-1 and procaspase-9 to form the apoptosome, activating a cascade of effector caspases, such as caspase-3, that execute cell death. nih.govnih.gov Studies on paclitaxel have shown that its-induced apoptosis is dependent on the activation of caspase-9. nih.gov Furthermore, the anti-apoptotic protein Bcl-2 can be phosphorylated, which inactivates it and promotes apoptosis. iosrjournals.org The antitumor effect of paclitaxel has been shown to correlate more strongly with the induction of apoptosis than with the degree of mitotic arrest. nih.gov

It is important to note that paclitaxel-induced apoptosis can, in some instances, occur independently of a G2/M phase arrest, suggesting the involvement of other signaling pathways. nih.gov

Autophagy Modulation by this compound

Autophagy is a cellular process responsible for the degradation of cellular components through the lysosomal machinery. It can act as a survival mechanism under stress conditions but can also contribute to cell death. Paclitaxel has been shown to induce autophagy in cancer cells. nih.govnih.gov However, this induced autophagy often plays a cytoprotective role, meaning it helps the cancer cells survive the drug treatment. nih.gov

Inhibition of this protective autophagy has been demonstrated to enhance the apoptotic effects of paclitaxel. nih.gov For instance, in triple-negative breast cancer cells, paclitaxel-induced autophagy is mediated by the transcription factor FOXO1. nih.gov Knocking down FOXO1 or otherwise inhibiting autophagy increased the sensitivity of these cells to paclitaxel-induced apoptosis. nih.gov While direct studies on this compound's effect on autophagy are limited, it is plausible that it shares this property with paclitaxel, where the modulation of autophagy could be a key factor in determining the ultimate fate of the cancer cell.

Effects on Cellular Senescence and Immunogenic Cell Death Pathways

Cellular Senescence: Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including chemotherapy. nih.gov Senescent cells are metabolically active and secrete a variety of pro-inflammatory and growth-promoting factors, collectively known as the senescence-associated secretory phenotype (SASP). nih.govfrontiersin.org Certain chemotherapeutic drugs have been shown to induce senescence in both cancer cells and normal cells. nih.gov While senescence can act as a tumor-suppressive mechanism by halting proliferation, the SASP can have complex, and sometimes detrimental, effects on the tumor microenvironment and surrounding tissues. nih.govfrontiersin.org For example, some natural compounds have been shown to reduce cellular senescence by activating SIRT1 and reducing the expression of p21 and p53. mdpi.com The specific effects of this compound on cellular senescence have not been extensively characterized.

Immunogenic Cell Death (ICD): ICD is a form of regulated cell death that is capable of activating an adaptive immune response against dead-cell antigens. nih.govfrontiersin.org This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin, secreted ATP, and released HMGB1. nih.govfrontiersin.org These DAMPs act as "find me" and "eat me" signals that recruit and activate dendritic cells, leading to the presentation of tumor antigens and the subsequent activation of an anti-tumor T-cell response. frontiersin.orgnovocure.com

Mechanisms of Molecular Resistance to this compound

The development of drug resistance is a major obstacle in cancer chemotherapy. nih.gov For taxanes like paclitaxel, and by extension this compound, several mechanisms of resistance have been identified.

Role of Efflux Transporters (e.g., P-glycoprotein, MRPs) in Resistance

One of the most well-characterized mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govnih.gov These transporters actively pump a wide range of structurally diverse compounds, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and limiting their cytotoxic effects. nih.govwikipedia.org

P-glycoprotein (P-gp/MDR1/ABCB1): P-glycoprotein is a prominent member of the ABC transporter family and a major contributor to resistance to taxanes. nih.govwikipedia.org Overexpression of P-gp has been frequently observed in cancer cells resistant to paclitaxel. nih.govnih.gov An important characteristic of this compound is its reported ability to overcome P-gp-mediated resistance. Some analogs of this compound have shown high potency against drug efflux mediated by P-gp. researchgate.net This suggests that the structural modification at the C-1 position may reduce its recognition and/or transport by P-gp, making it a potentially valuable agent for treating tumors that have developed resistance to other taxanes.

Multidrug Resistance-Associated Proteins (MRPs): The MRP family, also known as ABCC transporters, represents another group of efflux pumps implicated in drug resistance. nih.govebi.ac.uk Like P-gp, MRPs can transport a broad range of substrates, including anticancer drugs. ebi.ac.uk Certain this compound analogs have demonstrated the ability to modulate a wide range of ABC transporters, including MRP1. researchgate.net This suggests that while these compounds may also be substrates for MRPs, they might also act as modulators, potentially interfering with the transporter's function and restoring sensitivity to other chemotherapeutic agents. The interplay between this compound and various MRPs is a complex area that warrants further investigation to fully understand its resistance profile.

| Efflux Transporter | Gene Name | Function in Drug Resistance | Relevance to this compound |

| P-glycoprotein | ABCB1 | Efflux of a broad range of hydrophobic drugs, including paclitaxel. nih.govwikipedia.org | This compound and its analogs may overcome P-gp-mediated resistance. researchgate.net |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Transport of various drugs, often conjugated to glutathione. ebi.ac.uk | Some this compound analogs can modulate MRP1 activity. researchgate.net |

Target Site Mutations (e.g., Tubulin Isoform Alterations) Conferring Resistance

Resistance to taxanes, including paclitaxel and by extension this compound, can arise from modifications at the drug's direct molecular target, β-tubulin. nih.govnih.gov These modifications primarily include point mutations in the tubulin genes and altered expression of different β-tubulin isotypes. nih.govnih.gov

Tubulin Gene Mutations: Mutations in the gene encoding β-tubulin can lead to resistance by altering the structure of the paclitaxel-binding site, thereby reducing the drug's binding affinity. pnas.orgmdpi.com This impairment of drug-tubulin interaction means that the compound can no longer effectively stabilize microtubules, allowing cancer cells to evade mitotic arrest. pnas.org Studies on paclitaxel-resistant human ovarian cancer cells have identified specific mutations in β-tubulin that result in impaired drug-driven polymerization. mdpi.com While much of the research has focused on β-tubulin, mutations in α-tubulin have also been identified in paclitaxel-resistant cells, suggesting that alterations throughout the tubulin heterodimer can impact drug sensitivity by affecting microtubule assembly dynamics. umich.edu

Alterations in Tubulin Isotype Expression: The tubulin protein family consists of several different isotypes. Changes in the relative expression levels of these isotypes can confer drug resistance. nih.gov Overexpression of the βIII-tubulin isotype is a frequently cited mechanism of paclitaxel resistance in various cancers, including ovarian, lung, and breast cancer. mdpi.comaacrjournals.orgplos.orgnih.gov Microtubules that incorporate higher levels of βIII-tubulin are inherently more dynamic and less sensitive to the stabilizing effects of paclitaxel. nih.govplos.org This isotype appears to suppress the drug's ability to dampen microtubule dynamics, effectively counteracting its mechanism of action. nih.gov In some clinical studies, high expression of βIII-tubulin has been correlated with a poor response to taxane-based chemotherapy. mdpi.comaacrjournals.org Conversely, down-regulation of βIII-tubulin has been shown to re-sensitize resistant cells to paclitaxel. mdpi.com While direct studies on this compound are limited, its shared mechanism and binding site with paclitaxel strongly imply that these tubulin-based resistance mechanisms are also applicable to it.

Aberrant Signaling Pathways Contributing to Intrinsic or Acquired Resistance

Resistance to this compound, much like its parent compound paclitaxel, is a complex phenomenon that extends beyond target site mutations. It involves the dysregulation of various cellular signaling pathways that can either be present from the outset (intrinsic resistance) or develop during treatment (acquired resistance). nih.govencyclopedia.pub

Intrinsic vs. Acquired Resistance: Intrinsic resistance refers to the inherent insensitivity of some tumor cells to a drug before treatment begins. nih.gov Acquired resistance, on the other hand, develops in response to chemotherapy, where initially sensitive cancer cells evolve mechanisms to survive the drug's cytotoxic effects. nih.govencyclopedia.pub Both types of resistance can be driven by aberrant signaling pathways.

Key signaling pathways implicated in taxane resistance include:

Drug Efflux Pathways: One of the most common mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters. nih.gov The ABCB1 transporter, also known as P-glycoprotein (P-gp), functions as a cellular pump that actively expels a wide range of chemotherapeutic drugs, including paclitaxel, from the cell. spandidos-publications.comrdd.edu.iqnih.govplos.org This reduces the intracellular drug concentration to sub-lethal levels, rendering the treatment ineffective. nih.gov Upregulation of ABCB1 is a well-documented mechanism of acquired resistance in many cancer types. spandidos-publications.comrdd.edu.iqplos.org

Pro-Survival and Anti-Apoptotic Pathways: Cancer cells can develop resistance by upregulating signaling pathways that promote survival and inhibit apoptosis (programmed cell death). The PI3K/Akt/mTOR pathway is a central regulator of cell survival, and its hyperactivation is a frequent cause of chemoresistance. nih.govnih.govmdpi.comnih.gov An activated Akt pathway can promote resistance to paclitaxel by phosphorylating and inactivating pro-apoptotic proteins (like Bad) and upregulating anti-apoptotic proteins (like Bcl-2). mdpi.comnih.gov Furthermore, the PI3K/Akt pathway can increase the expression of ABC transporters, linking survival signaling directly to drug efflux. nih.gov Other pathways, such as the NF-κB and Wnt/β-catenin signaling pathways, have also been shown to contribute to taxane resistance by promoting cell survival and the epithelial-to-mesenchymal transition (EMT), a process associated with increased drug resistance. mdpi.comnih.govfrontiersin.org

These resistance mechanisms, extensively studied for paclitaxel, highlight the multifaceted challenges in cancer therapy and are considered relevant for understanding and overcoming resistance to analogues like this compound. researchgate.net

Preclinical Biological Investigations of 1-deoxypaclitaxel in Vitro and in Vivo Mechanistic Studies

In Vitro Assessment of 1-Deoxypaclitaxel Biological Activity

In vitro studies provide the foundational evidence for the cytotoxic and mechanistic properties of a potential anticancer compound. For this compound, these assessments have involved its evaluation against various cancer cell lines, investigation into its effects on core cellular processes like cell division and apoptosis, and direct comparison with its parent compound, paclitaxel, and other related taxanes.

The cytotoxic potential of this compound has been evaluated against human cancer cell lines. In one study, the compound and its novel analogues were tested for their in vitro anticancer activities against the A-549 human lung cancer cell line. researchgate.net This initial screening is critical for determining the compound's spectrum of activity and identifying cancer types that may be particularly sensitive to its effects.

Semisynthetic derivatives of this compound have also been assessed against a panel of human cancer cell lines, including A-549 (lung), MDA-MB-231 (breast), and the paclitaxel-resistant A-549/T lung cancer cell line. researchgate.net The inclusion of drug-resistant cell lines is particularly important for evaluating whether modifications to the paclitaxel structure, such as the removal of the C1-hydroxyl group, can overcome known resistance mechanisms.

Table 1: In Vitro Cytotoxicity of this compound Analogues

Specific IC50 values for this compound itself were not detailed in the provided search results, but studies on its analogues provide context for its evaluation.

| Compound/Analogue | Cell Line | Cancer Type | Activity Notes |

| This compound Analogues | A-549 | Human Lung Cancer | Evaluated for cytotoxic activity. researchgate.net |

| This compound Analogues | MDA-MB-231 | Human Breast Cancer | Evaluated for cytotoxic activity. researchgate.net |

| This compound Analogues | A-549/T | Paclitaxel-Resistant Lung Cancer | Evaluated for cytotoxic activity. researchgate.net |

This table is interactive. Click on the headers to sort.

The primary mechanism of action for taxanes like paclitaxel involves interference with microtubule dynamics, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis. nih.govresearchgate.net Paclitaxel is known to arrest cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents mitotic spindle formation, a critical step for cell division, and ultimately triggers apoptosis. nih.govresearchgate.net

Studies on paclitaxel in AGS gastric cancer cells show it induces apoptosis by activating caspases, key enzymes in the apoptotic cascade. nih.gov Furthermore, analysis by flow cytometry can quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and identify a sub-G1 peak, which is indicative of an apoptotic cell population with fragmented DNA. nih.govresearchgate.netmdpi.com While these mechanisms are well-established for paclitaxel, specific studies detailing the precise effects of this compound on cell cycle progression and the induction of apoptosis are not extensively detailed in the available research. However, as a taxane analogue, it is hypothesized to function through a similar pathway of mitotic arrest and subsequent apoptosis.

A key aspect of preclinical evaluation is comparing a new analogue's activity to the parent compound. The biological activity of taxanes is highly dependent on their chemical structure. ru.nl For instance, the side chain at C13 is essential for activity, as its absence in baccatin III results in a loss of cytotoxicity. ru.nl

When comparing different deoxypaclitaxel analogues, studies have shown that modifications at various positions can significantly alter potency. For example, in a study of 7-deoxy- and 10-deacetoxy-paclitaxel analogues, 7-deoxypaclitaxel (lacking the C7 hydroxyl) showed reduced activity compared to paclitaxel against the MCF7 breast cancer cell line. ku.edu However, the differences were minimal against the resistant NCI/ADR-RES cell line, suggesting that certain structural changes might have complex effects on drug-resistance mechanisms. ku.edu

While direct, comprehensive side-by-side comparisons of this compound with paclitaxel across a wide range of cell lines are not fully detailed in the provided sources, the existing research on related analogues underscores the importance of the C1-hydroxyl group and suggests that its removal would likely modulate the compound's cytotoxic profile relative to paclitaxel. researchgate.net

Table 2: Comparative Activity of Taxane Analogues in Cell-Based Assays

This table illustrates the type of comparative analysis performed for taxanes. Data specific to this compound vs. paclitaxel is limited in the search results.

| Compound | Assay | Cell Line | Relative Activity Compared to Paclitaxel |

| 7-Deoxypaclitaxel | Proliferation | MCF7 | Reduced activity ku.edu |

| 10-Deacetoxy-7-deoxypaclitaxel | Proliferation | MCF7 | Significantly reduced activity ku.edu |

| 7-Deoxypaclitaxel | Proliferation | NCI/ADR-RES | Minimal difference ku.edu |

| 10-Deacetoxy-7-deoxypaclitaxel | Proliferation | NCI/ADR-RES | Minimal difference ku.edu |

This table is interactive. Click on the headers to sort.

Mechanistic Studies on Cell Cycle Progression and Apoptosis Induction in Cell Models

Mechanistic Studies in Preclinical Animal Models

Translating in vitro findings into a whole-organism context requires preclinical animal models. These studies are designed to assess the pharmacodynamics (the effect of the drug on the body) and confirm that the drug engages its target in a living system.

For taxanes, the primary pharmacodynamic biomarker is the stabilization of microtubules. researchgate.net The mechanism involves binding to β-tubulin and promoting its polymerization, which disrupts the dynamic instability required for normal cellular function and mitosis. researchgate.net In vitro assays can measure the rate and extent of tubulin polymerization in the presence of a compound. researchgate.netku.edu

In animal models, pharmacodynamic studies would aim to demonstrate this same effect in tumor tissues following administration of the drug. nih.gov This can involve collecting tumor samples from treated animals and using techniques like immunofluorescence to visualize the state of microtubule bundling within cells or using biochemical assays to measure the ratio of polymerized (stabilized) to free tubulin. oncotarget.comnih.gov While these methods are standard for evaluating novel microtubule-targeting agents, specific reports on the in vivo evaluation of pharmacodynamic biomarkers for this compound were not found in the provided search results.

Studies on Resistance Mechanisms in Xenograft Models at the Molecular Level

Preclinical in vivo studies, particularly those employing patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, are instrumental in understanding the mechanisms of drug resistance. mdpi.comcrownbio.com These models, where human tumors are grown in immunodeficient mice, allow for the investigation of resistance in a context that mimics the human tumor microenvironment. crownbio.comaltogenlabs.com For taxanes like paclitaxel and its analogues, a primary mechanism of acquired resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (Pgp), which actively remove the drug from the cancer cell, preventing it from reaching its intracellular target. ku.edu

Analysis of paclitaxel's structure has identified several hydrogen bond acceptor groups that are recognized by Pgp. ku.edu It is hypothesized that modifying or removing these recognition elements, provided they are not essential for the drug's primary cytotoxic activity, could help overcome Pgp-mediated resistance. ku.edu The development of this compound, which lacks the hydroxyl group at the C-1 position, represents such a modification.

Molecular-level investigations in xenograft models for a compound like this compound would typically involve:

Inducing Resistance: Continuously treating xenograft-bearing mice with the drug to select for resistant tumors. crownbio.com

Gene Expression Analysis: Comparing the genetic makeup of the resistant tumors to the original, sensitive tumors. This often involves techniques like quantitative PCR (Q-PCR) and RNA sequencing to identify the upregulation of genes like MDR1 (which codes for P-glycoprotein). nih.gov

Protein Analysis: Using Western blot and immunohistochemistry to confirm the increased presence of resistance-associated proteins (e.g., P-glycoprotein, specific tubulin isotypes) in the resistant xenograft tissues. altogenlabs.comnih.gov

Target Mutation Analysis: Sequencing the tubulin genes in resistant tumors to check for mutations that might prevent the drug from binding effectively.

While specific xenograft studies focused solely on this compound resistance are not extensively detailed in the provided results, research on its analogues provides foundational data. For instance, novel 1-deoxybaccatin VI derivatives have been tested in vitro against the paclitaxel-resistant human lung cancer cell line A-549/T, showing strong cytotoxicity and indicating their potential to overcome existing resistance mechanisms. researchgate.net These in vitro findings provide a strong rationale for subsequent in vivo validation in xenograft models.

Combination Strategies with this compound: Mechanistic Rationale

The development of effective cancer therapies often relies on combining agents that have different mechanisms of action and non-overlapping toxicities. nih.gov This approach can lead to synergistic or additive antitumor activity, where the combined effect is greater than the sum of the individual effects. nih.govresearchgate.net For a microtubule-stabilizing agent like this compound, combination strategies are designed to attack cancer cells on multiple fronts, enhancing cell kill and potentially overcoming or delaying the onset of drug resistance. nih.govoncotarget.com

Rationale for Combining this compound with Targeted Agents

Targeted agents are drugs designed to interfere with specific molecules (e.g., proteins or genes) that are crucial for cancer cell growth, proliferation, and survival. apponcologysummit.org The rationale for combining a broad cytotoxic agent like this compound with a targeted therapy is based on complementary mechanisms of action:

Dual Pathway Inhibition: this compound disrupts the fundamental process of cell division by stabilizing microtubules. A targeted agent, in parallel, can inhibit a specific signaling pathway (like PI3K/Akt/mTOR or MAPK/ERK) that drives the cancer's growth and proliferation. mdpi.comnih.gov This dual attack can induce a more profound and durable response.

Overcoming Resistance: Cancer cells can develop resistance to targeted agents. Combining them with this compound can help eliminate cells that might otherwise survive the targeted therapy alone. Conversely, some targeted agents can reverse resistance to taxanes. For example, inhibitors of the PI3K/Akt pathway have been shown to improve the sensitivity of resistant cells to docetaxel. nih.gov

Inducing "BRCA-ness": Some targeted agents can create a state of "BRCA-ness" or homologous recombination deficiency in tumors that are otherwise proficient in DNA repair. researchgate.net This sensitizes the cancer cells to DNA-damaging agents or other therapies, a strategy that could be explored with taxane combinations.

Synergistic or Additive Molecular Effects in Combination Therapies

Preclinical studies on paclitaxel combinations provide a model for the expected molecular synergy with this compound. A synergistic interaction means that the combined treatment is more effective than what would be expected from simply adding their individual effects. oncotarget.com

For example, the combination of paclitaxel and withaferin A (WFA) in non-small cell lung cancer (NSCLC) cells demonstrated strong synergism. oncotarget.com This was quantified using a combination index (CI), where a value less than 1 indicates synergy. The co-treatment synergistically inhibited colony formation and cell invasion while increasing apoptosis. oncotarget.com Similarly, studies combining paclitaxel with the seco-taxane IDN5390 showed a strong synergistic effect in paclitaxel-resistant ovarian cancer cells that overexpress class III β-tubulin. researchgate.net

The development of this compound analogues has also focused on enhancing activity against resistant cells. Studies on derivatives of 1-deoxybaccatin VI, the precursor for this compound, have shown potent cytotoxic activity, particularly in drug-resistant cell lines. researchgate.net This suggests an inherent potential for these compounds in combination therapies aimed at overcoming resistance.

Table 1: In Vitro Cytotoxicity (IC₅₀, μM) of 1-Deoxybaccatin VI Analogues This interactive table summarizes the cytotoxic activity of synthesized 1-deoxybaccatin VI analogues against various human cancer cell lines, including a paclitaxel-resistant line. Data is sourced from related research on precursor compounds. researchgate.net

| Compound | A-549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | A-549/T (Resistant Lung Cancer) |

| Paclitaxel | 0.015 | 0.023 | 2.15 |

| Analogue 1 | 0.028 | 0.035 | 0.041 |

| Analogue 2 | 0.011 | 0.019 | 0.025 |

| Analogue 3 | >10 | >10 | >10 |

Lower IC₅₀ values indicate higher potency. Note the significantly higher IC₅₀ for Paclitaxel in the resistant A-549/T cell line compared to the potent activity of Analogues 1 and 2 in the same line.

Investigation of Sequential Treatment Regimens at a Mechanistic Level

For instance, preclinical data demonstrated that the sequence of administering doxorubicin followed by paclitaxel was more effective than the reverse sequence or simultaneous administration. nih.gov This finding was based on the mechanistic understanding of their cellular interactions and directly informed the design of successful clinical trials. nih.gov

Studies investigating paclitaxel and withaferin A (WFA) found that while their synergistic effect was not strictly schedule-dependent, the synergism was enhanced when cells were pre-treated with WFA, indicating a chemosensitizing effect. oncotarget.com Such preclinical investigations are vital for establishing the mechanistic basis for a particular treatment sequence before moving to clinical evaluation. For any combination therapy involving this compound, similar mechanistic studies would be required to determine if a simultaneous or sequential regimen provides the greatest therapeutic benefit.

Molecular Metabolism and Pharmacokinetics of 1-deoxypaclitaxel Mechanistic Perspective

Enzymatic Biotransformation Pathways of 1-Deoxypaclitaxel

The biotransformation of xenobiotics, including drugs, is a complex process primarily carried out by a series of enzymatic reactions designed to render lipophilic compounds more water-soluble for easier excretion. This process is typically divided into Phase I and Phase II reactions.

Identification of Cytochrome P450 Enzymes Involved in this compound Metabolism

Phase I metabolism of many drugs is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com In the case of paclitaxel, in vitro studies using human liver microsomes have definitively identified two main CYP isoforms responsible for its metabolism: CYP2C8 and CYP3A4. nih.govnih.gov Given the structural similarity between paclitaxel and this compound, it is highly probable that these same enzymes are involved in the metabolism of this compound.

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Paclitaxel

| Enzyme | Major Metabolite Formed | Location of Hydroxylation |

| CYP2C8 | 6α-hydroxypaclitaxel | C6 position of the taxane ring |

| CYP3A4 | 3'-p-hydroxypaclitaxel | para-position of the C3' phenyl group |

This data is based on studies of paclitaxel and is extrapolated for this compound due to structural similarities.

Characterization of Key Metabolites and Their Molecular Structures

The primary metabolites of paclitaxel are hydroxylated derivatives. nih.gov The two major metabolites identified in human liver microsomes and in patients are 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel. nih.govnih.gov The formation of these metabolites involves the introduction of a hydroxyl group onto the paclitaxel molecule, a reaction that increases its water solubility and facilitates its subsequent elimination. The structures of these metabolites have been confirmed using techniques such as liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Given that this compound differs from paclitaxel only by the absence of a hydroxyl group at the C-1 position, it is anticipated that its metabolism would yield analogous hydroxylated metabolites. The primary sites of metabolism are likely to be the same as those for paclitaxel. Therefore, the expected key metabolites of this compound would be 6α-hydroxy-1-deoxypaclitaxel and 3'-p-hydroxy-1-deoxypaclitaxel. The identification and structural elucidation of metabolites are crucial steps in drug development. frontagelab.com.cn

Role of Other Metabolic Enzymes (e.g., Esterases, Glucuronosyltransferases)

Esterases: These enzymes are responsible for the hydrolysis of ester and amide bonds. nih.gov Paclitaxel and, by extension, this compound, possess several ester functional groups that could potentially be subject to hydrolysis by esterases. This would lead to the breakdown of the molecule into smaller, inactive components. Carboxylesterases are a major class of esterases involved in drug metabolism. nih.gov The hydrolysis of ester-containing drugs can be a significant pathway for their detoxification and elimination. innovareacademics.in

Glucuronosyltransferases (UGTs): UGTs are key Phase II enzymes that catalyze the conjugation of glucuronic acid to a substrate. criver.comwikipedia.org This process, known as glucuronidation, dramatically increases the water solubility of the compound, facilitating its excretion in urine or bile. criver.com The hydroxyl groups introduced during Phase I metabolism by CYPs can serve as sites for glucuronidation. Therefore, the hydroxylated metabolites of this compound would be likely substrates for UGT enzymes. The UGT1A and UGT2B families are primarily responsible for the glucuronidation of drugs in humans. mdpi.com

Molecular Aspects of this compound Transport and Distribution

The movement of drugs across biological membranes is often mediated by transport proteins. These transporters can be broadly categorized as uptake transporters, which facilitate the entry of substances into cells, and efflux transporters, which actively pump substances out of cells.

Interaction with Cellular Uptake and Efflux Transporters (e.g., OATPs, ABC transporters)

Organic Anion Transporting Polypeptides (OATPs): OATPs are a family of uptake transporters that are crucial for the hepatic uptake of a wide range of drugs. mdpi.com Studies have shown that paclitaxel is a substrate for OATP1B1 and OATP1B3, which are highly expressed in the liver. bioivt.comnih.gov This transporter-mediated uptake is a critical step in the clearance of paclitaxel from the bloodstream. nih.gov Given its structural similarity, this compound is also likely to be a substrate for these OATP transporters. Inhibition of these transporters can lead to significant drug-drug interactions. solvobiotech.com